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Abstract
Ischaemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood

flow to an ischaemic tissue exacerbates cellular damage. This complex pathological process is

a significant cause of morbidity and mortality in various clinical settings, including liver surgery

and transplantation. A critical event in the pathophysiology of IRI is the opening of the

mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction

and subsequent cell death. Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located

in the mitochondrial matrix, is a key regulator of mPTP opening. Consequently, inhibition of

CypD has emerged as a promising therapeutic strategy to mitigate IRI. This technical guide

provides an in-depth overview of C105SR, a novel small-molecule cyclophilin inhibitor, and its

therapeutic potential in ischaemia-reperfusion injury. We will delve into its mechanism of action,

present key quantitative data from preclinical studies, detail experimental protocols, and

visualize the relevant biological pathways and experimental workflows.

Introduction to C105SR
C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD).[1] It belongs

to a new class of small-molecule cyclophilin inhibitors (SMCypIs) and has demonstrated potent

mitoprotective and hepatoprotective properties in the context of hepatic ischaemia-reperfusion

injury.[1][2] Preclinical studies have shown that C105SR is superior to older macrocyclic
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cyclophilin inhibitors, such as cyclosporin A and alisporivir, in its ability to protect mitochondria

and prevent cell death.[3][4]

Mechanism of Action: Inhibition of the Mitochondrial
Permeability Transition Pore
The primary mechanism of action of C105SR in combating ischaemia-reperfusion injury is

through the inhibition of cyclophilin D (CypD) and the subsequent prevention of mitochondrial

permeability transition pore (mPTP) opening.[3][4]

Under conditions of cellular stress, such as those induced by ischaemia and reperfusion (e.g.,

calcium overload and oxidative stress), CypD binds to components of the mPTP complex.[3][5]

[6] This interaction facilitates a conformational change in the pore, leading to its opening. The

opening of the mPTP has catastrophic consequences for the cell, including:

Dissipation of the mitochondrial membrane potential.[7]

Uncoupling of oxidative phosphorylation and ATP depletion.[7]

Uncontrolled influx of solutes and water into the mitochondrial matrix, leading to

mitochondrial swelling and rupture of the outer mitochondrial membrane.[3][4]

Release of pro-apoptotic factors (e.g., cytochrome c) into the cytosol, triggering programmed

cell death.[3]

Increased production of reactive oxygen species (ROS), further exacerbating cellular

damage.[6]

C105SR directly binds to and inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of

CypD.[8] This inhibition prevents CypD from inducing the opening of the mPTP, thereby

preserving mitochondrial integrity and function, and ultimately protecting cells from necrosis

and apoptosis.[3][4]

Signaling Pathway of C105SR in Ischaemia-Reperfusion
Injury
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C105SR inhibits CypD, preventing mPTP opening and cell death.

Quantitative Data Summary
The following tables summarize the key quantitative data for C105SR from preclinical studies.

Table 1: In Vitro Potency of C105SR
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Parameter Value Description

IC50 (CypD PPIase activity) 5 nM

The half maximal inhibitory

concentration for the peptidyl-

prolyl cis-trans isomerase

activity of Cyclophilin D.[1][8]

[9][10]

IC50 (Mitochondrial Swelling) 9 nM

The half maximal inhibitory

concentration for preventing

mitochondrial swelling, an

indicator of mPTP opening.[1]

Table 2: In Vitro Experimental Concentrations of C105SR

Assay
Concentration
Range

Cell Type
Experimental
Conditions

CypD PPIase Activity

Inhibition
0.5 - 100 µM Isolated Mitochondria Not applicable

mPTP Opening

Prevention
1 µM AML-12 cells

4 hours hypoxia (1%

O2) + 1 hour

reoxygenation (21%

O2)[8]

Cell Death Reduction 0.5 - 100 µM AML-12 cells

4 hours hypoxia (1%

O2) + 2 hours

reoxygenation (21%

O2)[8]

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the

efficacy of C105SR.

In Vitro Hypoxia/Reoxygenation Model
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This model simulates ischaemia-reperfusion injury in a controlled cellular environment.

Cell Culture: Murine hepatocyte cell lines (e.g., AML-12) are cultured under standard

conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

Hypoxia Induction: The culture medium is replaced with a hypoxia-mimicking medium (e.g.,

glucose-free, serum-free medium) and cells are placed in a hypoxic chamber with a

controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 3 to 48

hours).[11]

Reoxygenation: Following the hypoxic period, the medium is replaced with standard culture

medium, and the cells are returned to a normoxic incubator (21% O2) for a defined period

(e.g., 2 hours).[11]

Treatment: C105SR is added to the culture medium at various concentrations during the

hypoxic and/or reoxygenation phases.[8]

Calcein-Cobalt Assay for mPTP Opening
This assay directly visualizes the opening of the mPTP in living cells.

Cell Loading with Calcein-AM: Cells subjected to the hypoxia/reoxygenation protocol are

incubated with Calcein-AM (a cell-permeant dye) which enters all cellular compartments,

including mitochondria, and becomes fluorescent (calcein) after hydrolysis by intracellular

esterases.[12][13][14]

Cytosolic Fluorescence Quenching: Cobalt chloride (CoCl2) is added to the cells. Co2+

quenches the fluorescence of calcein in the cytosol but cannot cross the intact inner

mitochondrial membrane.[12][13][14]

Fluorescence Measurement: The fluorescence of mitochondrial calcein is measured using

fluorescence microscopy or a plate reader. A decrease in mitochondrial fluorescence

indicates the entry of Co2+ into the mitochondrial matrix, which is a direct consequence of

mPTP opening.[12][13][14]
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Lactate Dehydrogenase (LDH) Release Assay for
Cytotoxicity
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the

culture medium upon plasma membrane damage.

Sample Collection: After the hypoxia/reoxygenation protocol, the cell culture supernatant is

collected.[15][16]

LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate and

NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[16]

Colorimetric Detection: The NADH produced then reduces a tetrazolium salt (e.g., INT) to a

colored formazan product.[16]

Absorbance Measurement: The absorbance of the formazan product is measured

spectrophotometrically (e.g., at 490 nm). The amount of LDH released is proportional to the

number of dead cells.[16]

MTT Assay for Cell Viability
This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.

MTT Incubation: Cells are incubated with a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18][19]

Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to an

insoluble purple formazan product.[18]

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the

formazan crystals.[18]

Absorbance Measurement: The absorbance of the solubilized formazan is measured

spectrophotometrically (e.g., at 570 nm). The intensity of the color is directly proportional to

the number of viable cells.[18]
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In Vivo Mouse Model of Hepatic Ischaemia-Reperfusion
Injury
This model allows for the evaluation of C105SR's efficacy in a living organism.

Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose

the liver.[20][21]

Ischaemia Induction: The portal triad (hepatic artery, portal vein, and bile duct) to the desired

liver lobes is occluded using a microvascular clamp for a specific duration (e.g., 60-90

minutes) to induce ischaemia.[22]

Reperfusion: The clamp is removed to allow blood flow to be restored to the liver lobes.

Treatment: C105SR is administered to the animals (e.g., intravenously) before or during the

reperfusion period.[22]

Assessment of Injury: After a defined reperfusion period (e.g., 6-24 hours), animals are

euthanized, and liver tissue and serum are collected for analysis of liver injury markers (e.g.,

serum ALT/AST levels), histological examination (necrosis and apoptosis), and mitochondrial

function assays.[22]

Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation of C105SR
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In vitro workflow for assessing C105SR's effect on IRI.
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Experimental Workflow for In Vivo Evaluation of C105SR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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